molecular formula C10H12Cl3N B1528344 3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807937-71-8

3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1528344
CAS No.: 1807937-71-8
M. Wt: 252.6 g/mol
InChI Key: MGDXWGQMJJBHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12Cl3N. It is known for its unique cyclobutane ring structure, which is substituted with a 3,4-dichlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 3,4-dichlorophenylacetonitrile with a suitable cyclizing agent to form the cyclobutane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)cyclobutan-1-amine
  • 3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrobromide

Uniqueness

3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Biological Activity

3-(3,4-Dichlorophenyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a dichlorophenyl group. This unique structure is believed to contribute to its biological activity. The molecular formula is C10_{10}H10_{10}Cl2_2N·HCl, indicating the presence of two chlorine atoms on the phenyl ring and an amine functional group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties, particularly against M. tuberculosis. A high-throughput screening identified several analogs with promising activity. The minimum inhibitory concentration (MIC) values for these compounds were measured, revealing that some derivatives had MIC values as low as 6.3 µM against wild-type strains of M. tuberculosis .

Table 1: Inhibition Data for Selected Compounds

Compound NameMIC (µM)Target Pathogen
This compound6.9M. tuberculosis
Analog A6.3M. tuberculosis
Analog B23M. tuberculosis

The mechanism of action for these compounds appears to involve targeting the MmpL3 protein in M. tuberculosis, which is crucial for the pathogen's survival and virulence. Resistance studies indicated that mutations in the MmpL3 gene resulted in decreased susceptibility to these compounds, confirming their role as potential inhibitors of this target .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of this compound. Modifications to the cyclobutane ring and the dichlorophenyl group were explored to enhance potency and reduce cytotoxicity.

Table 2: SAR Findings

ModificationResulting Activity (MIC µM)
Unsubstituted cyclobutane>50
Methyl substitution on cyclobutane15
Additional halogen substitutions10

These findings suggest that specific substitutions can significantly enhance the compound's efficacy while maintaining favorable pharmacokinetic properties.

Case Studies

Case Study 1: In Vitro Efficacy Against M. tuberculosis

In a controlled laboratory setting, a series of experiments were conducted to evaluate the efficacy of this compound against various strains of M. tuberculosis. The results showed consistent inhibition across multiple strains with varying resistance profiles.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity was evaluated using HepG2 liver cells to determine selectivity over human cells. The compound demonstrated low cytotoxicity with an IC50_{50} greater than 80 µM, indicating a favorable therapeutic index .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDXWGQMJJBHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-71-8
Record name (1r,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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